3,6-Dibromoquinoline

Cross-coupling Regioselectivity Suzuki-Miyaura

Regioisomer identity critically impacts cross-coupling outcomes. 3,6-Dibromoquinoline provides defined bromine substitution at the 3- and 6-positions, enabling predictable sequential Suzuki or Sonogashira functionalization for medicinal chemistry libraries. - Melting point 128 °C facilitates recrystallization and solid dosing for automated platforms. - Key precursor to 3,6-dibromo-8-quinolinol, an antifungal lead active against Aspergillus and Candida spp. - Competitive pricing from ¥113/50 mg supports budget-conscious reaction optimization and small-library synthesis.

Molecular Formula C9H5Br2N
Molecular Weight 286.95 g/mol
CAS No. 69268-39-9
Cat. No. B1270526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dibromoquinoline
CAS69268-39-9
Molecular FormulaC9H5Br2N
Molecular Weight286.95 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(C=C2C=C1Br)Br
InChIInChI=1S/C9H5Br2N/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H
InChIKeyCYLMMNPZLQGNEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dibromoquinoline (CAS 69268-39-9): A Regioselective Dihaloheteroaromatic Building Block


3,6-Dibromoquinoline is a dibrominated quinoline derivative with the molecular formula C9H5Br2N and a molecular weight of 286.95 g/mol . The compound features bromine substituents at the 3- and 6-positions of the quinoline scaffold, rendering it a valuable electrophilic partner in palladium-catalyzed cross-coupling reactions [1]. As a member of the polybromoquinoline class, it serves as a versatile intermediate for the construction of functionalized quinoline libraries, which are prevalent in pharmaceutical and agrochemical research [2]. The compound is commercially available from multiple suppliers at standard research purities (typically ≥95%) .

Workflow Palladium-catalyzed cross-coupling with dual bromine electrophilic sites
Selection 3,6-dibromo regioisomer for directed mono-/di-functionalization
Use Context Building block for quinoline library synthesis in drug/agrochemical discovery

Why 3,6-Dibromoquinoline Cannot Be Casually Substituted with Other Dibromoquinoline Isomers


In scientific procurement, substituting one dibromoquinoline isomer for another without rigorous validation introduces significant experimental risk. The regioisomeric placement of bromine atoms profoundly dictates both the physicochemical properties and the regioselective outcome of cross-coupling reactions [1]. For instance, the electronic and steric environments at the 3- and 6-positions in 3,6-dibromoquinoline differ substantially from those in 3,7-dibromoquinoline or 5,7-dibromoquinoline, leading to divergent selectivity profiles in Suzuki and Sonogashira couplings [1]. Additionally, bulk properties such as melting point and aqueous solubility vary markedly among isomers, directly impacting purification workflows and reaction media compatibility . The quantitative evidence below demonstrates that these are not interchangeable commodities but distinct chemical entities with unique performance characteristics.

Regioisomer sensitivity

Switching to 5,7- or 3,5-dibromoquinoline may alter cross-coupling regioselectivity and product distribution.

Physicochemical mismatch

Melting point and solubility differ substantially among isomers, impacting crystallization and solvent compatibility.

Impurity profile unknown

Non-identical batch impurity profiles require separate method validation; direct interchange not supported.

Quantitative Differentiation of 3,6-Dibromoquinoline Against Closest Analogs


Regioselectivity Profile in Palladium-Catalyzed Cross-Couplings: 3,6-Dibromoquinoline vs. 5,7-Dibromoquinoline

The regioselectivity of Suzuki couplings on dibromoquinolines is highly dependent on the substitution pattern. While 5,7-dibromoquinoline exhibits useful levels of regioselectivity, 3,6-dibromoquinoline presents a more formidable challenge in controlling mono- versus di-coupling, as documented in a systematic study of one-pot double couplings [1]. This differential reactivity profile is critical for designing sequential coupling strategies.

Regioselectivity vs 5,7-isomer
Head-to-head comparison
Challenging mono-/di-coupling control
vs
Useful regioselectivity achievable
Suzuki coupling: 5,7-isomer offers greater initial selectivity
Synthetic strategy must account for regiocontrol challenge; exact isomer required
Palladium-catalyzed, reported in Tetrahedron (2011)
Cross-coupling Regioselectivity Suzuki-Miyaura

Melting Point Differentiation: 3,6-Dibromoquinoline (128 °C) vs. 3,5-Dibromoquinoline (86 °C)

The melting point of 3,6-dibromoquinoline is reported as 128 °C , whereas the 3,5-isomer melts at a significantly lower 86 °C . This 42 °C difference directly impacts handling, storage, and purification by recrystallization.

Melting Point vs 3,5-isomer
Cross-study comparable
128 °C
vs
86 °C
Δ = 42 °C (49% higher)
Higher melting point may support easier recrystallization and solid handling
Reported values; measurement methods unspecified
Physicochemical properties Crystallinity Purification

Aqueous Solubility: 3,6-Dibromoquinoline (0.2 g/L) vs. 3,5-Dibromoquinoline (0.15 g/L)

Calculated water solubility for 3,6-dibromoquinoline is 0.2 g/L at 25 °C , while the 3,5-isomer is predicted to be less soluble at 0.15 g/L . This 33% higher solubility for the 3,6-isomer can influence reaction homogeneity and extraction efficiency in aqueous work-ups.

Aqueous Solubility vs 3,5-isomer
Cross-study comparable
0.2 g/L
vs
0.15 g/L
Δ = 0.05 g/L (33% higher)
Slightly higher solubility may simplify aqueous work-up and phase separation
Calculated at 25 °C via ACD/Labs
Solubility Reaction medium Work-up

Procurement Cost Benchmark: 3,6-Dibromoquinoline Pricing vs. 3,7-Isomer

Pricing data from major Chinese vendors (2025-2026) indicates that 3,6-dibromoquinoline (95% purity) is available at approximately ¥113 per 50 mg (Macklin) or ¥127 per 50 mg (Beyotime) . While direct pricing for the 3,7-isomer is less transparent, the 3,6-isomer benefits from broader commercial availability and competitive pricing due to established synthetic routes .

Procurement Cost vs 3,7-isomer
Cross-study comparable
¥113–¥127 /50 mg
vs
Pricing less transparent
Broader availability and competitive pricing
More supply sources may reduce lead-time risk and cost uncertainty
China domestic market, 2025–2026
Procurement Cost efficiency Supply chain

Optimal Application Scenarios for 3,6-Dibromoquinoline Based on Quantitative Evidence


Regioselective Synthesis of 3,6-Disubstituted Quinoline Libraries

Researchers requiring precise control over substitution at both the 3- and 6-positions of the quinoline core should select 3,6-dibromoquinoline as the starting material. The documented regioselectivity challenges [1] necessitate careful optimization of sequential Suzuki or Sonogashira couplings, making this compound ideal for laboratories developing robust, divergent synthetic methodologies. Its use enables the construction of densely functionalized quinoline scaffolds for medicinal chemistry hit-to-lead campaigns.

Solid-Phase Handling and Crystallization-Prone Workflows

The higher melting point of 3,6-dibromoquinoline (128 °C) compared to the 3,5-isomer (86 °C) makes it more amenable to recrystallization-based purification and solid dosing. Procurement for high-throughput experimentation or automated synthesis platforms benefits from its crystalline nature, which reduces handling losses and improves weighing accuracy.

Cost-Sensitive Academic or Early-Stage Industrial Research

With established commercial supply chains and competitive pricing (¥113–¥127 per 50 mg) , 3,6-dibromoquinoline offers a cost-effective entry point for exploring dibromoquinoline chemistry. Budget-conscious research groups can procure sufficient quantities for reaction optimization and small library synthesis without incurring the premium associated with less common regioisomers.

Synthesis of 3,6-Dibromo-8-quinolinol-Derived Antifungal Agents

Although the parent compound itself is not the final bioactive agent, it serves as a key intermediate for 3,6-dibromo-8-quinolinol, a scaffold with demonstrated fungitoxicity against Aspergillus and Candida species [2]. Procuring 3,6-dibromoquinoline enables the preparation of this promising antifungal lead via established halogenation/hydrolysis sequences.

Application
Selection Property
Validation Focus
3,6-Disubstituted quinoline library synthesis
Regioisomeric bromine at 3,6-positions
Sequential coupling control, regioselectivity verification
Solid dosing and recrystallization workflows
Higher melting point (128 °C) vs. isomers
Crystallinity and purification efficiency
Budget-constrained reaction screening
Competitive pricing and multiple suppliers
Supply chain risk, cost-per-experiment benchmarking
Antifungal research lead intermediate
Key scaffold for 8-quinolinol derivative
Fungitoxicity endpoint context (reported Aspergillus/Candida)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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